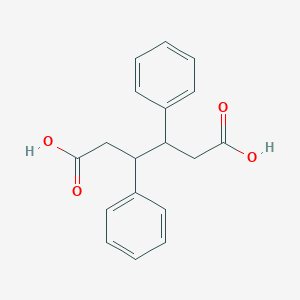![molecular formula C8H12N2O2 B13782691 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 92348-10-2](/img/structure/B13782691.png)
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyl-3,8-diazabicyclo[321]octane-2,4-dione is a bicyclic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes two nitrogen atoms and a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . This reaction typically occurs under mild conditions and can yield the desired compound in good yields.
Another method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the family of tropane alkaloids . This approach often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including cycloaddition reactions, oxidation, and substitution reactions. The cycloaddition reactions are particularly notable, as they involve the reaction of azomethine ylides with acrylate and acrylic acid derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include azomethine ylides, acrylate derivatives, and acrylic acid derivatives. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and can be catalyzed by various catalysts depending on the specific reaction.
Major Products: The major products formed from the reactions of this compound include various bicyclic and tricyclic compounds. For example, the cycloaddition of azomethine ylides with acrylate derivatives can yield 3,8-diazabicyclo[3.2.1]octane products .
Aplicaciones Científicas De Investigación
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals . In biology, it has been studied for its potential interactions with opioid receptors, which could have implications for the development of new analgesics .
In the field of materials science, this compound’s unique structure makes it a candidate for the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, its interaction with opioid receptors has been studied, and it has been shown to bind to mu and delta opioid receptors . This binding can lead to analgesic effects, making it a potential candidate for the development of new pain-relief medications.
Comparación Con Compuestos Similares
3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione can be compared with other similar compounds, such as 3,8-diazabicyclo[2.2.2]octane and tricyclic lactone-lactams . These compounds share similar bicyclic structures but differ in their specific functional groups and overall molecular architecture.
List of Similar Compounds:- 3,8-Diazabicyclo[2.2.2]octane
- Tricyclic lactone-lactams
- Tropane alkaloids
These comparisons highlight the uniqueness of 3,8-Dimethyl-3,8-diazabicyclo[32
Propiedades
Número CAS |
92348-10-2 |
|---|---|
Fórmula molecular |
C8H12N2O2 |
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3,8-dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-9-5-3-4-6(9)8(12)10(2)7(5)11/h5-6H,3-4H2,1-2H3 |
Clave InChI |
OFARSTSTYFOBDG-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1C(=O)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



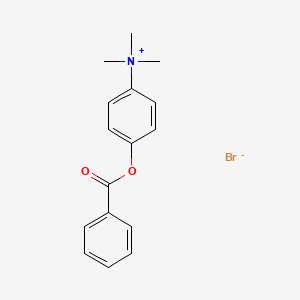

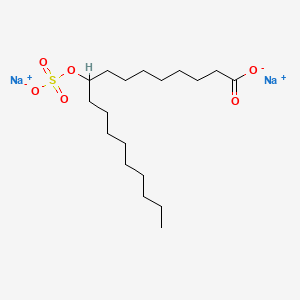

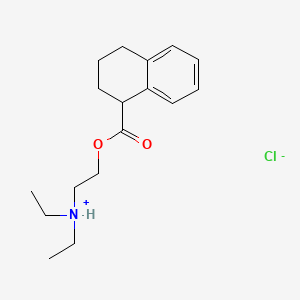

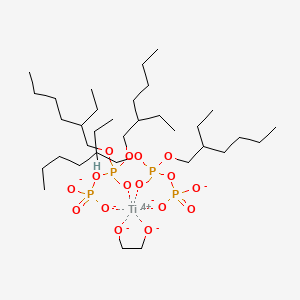

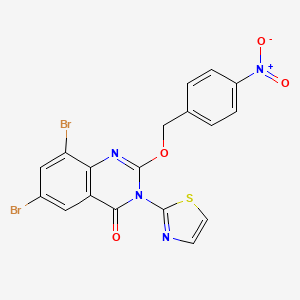
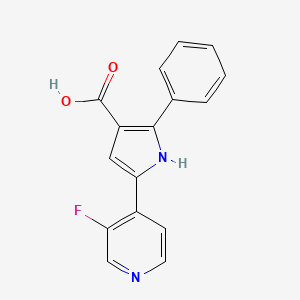
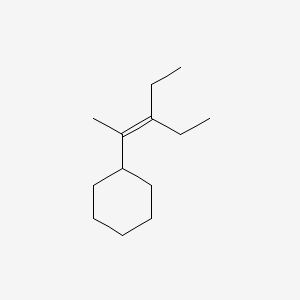
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
